Thiol-PEG3-Boc

Description

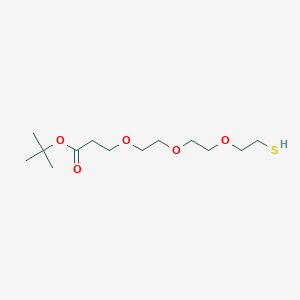

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O5S/c1-13(2,3)18-12(14)4-5-15-6-7-16-8-9-17-10-11-19/h19H,4-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMCOVSNILLDKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001131888 |

Source

|

| Record name | Propanoic acid, 3-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001131888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446282-39-8 |

Source

|

| Record name | Propanoic acid, 3-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446282-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001131888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Thiol-PEG3-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Thiol-PEG3-Boc, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality that leverages the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] this compound serves as a versatile building block in the construction of these molecules, offering a thiol moiety for conjugation to a target protein ligand and a Boc-protected functional group that can be deprotected for subsequent reactions. This guide details two primary synthetic pathways, provides step-by-step experimental protocols, and outlines robust purification techniques.

Synthetic Pathways Overview

The synthesis of this compound typically commences from the commercially available starting material, Boc-NH-PEG3-OH . From this precursor, two principal routes are commonly employed to introduce the thiol functionality:

-

Two-Step Synthesis via a Tosylate Intermediate: This classic and reliable method involves the activation of the terminal hydroxyl group as a tosylate, which is a good leaving group. Subsequent nucleophilic substitution with a thiolating agent, such as potassium thioacetate, followed by hydrolysis, yields the desired thiol.

-

One-Step Mitsunobu Reaction: This efficient one-pot reaction allows for the direct conversion of the alcohol to a thioester using a phosphine reagent, an azodicarboxylate, and a thiol nucleophile like thioacetic acid.[3][4] Subsequent hydrolysis of the thioester reveals the final thiol product.

The following sections provide detailed experimental protocols for both synthetic strategies, along with purification and characterization guidelines.

Visualization of Synthetic Workflow

Caption: Overall workflow for the synthesis, purification, and characterization of this compound.

Experimental Protocols

Route 1: Two-Step Synthesis via a Tosylate Intermediate

This pathway is a robust and well-established method for converting alcohols to thiols.

Step 1: Synthesis of Boc-NH-PEG3-OTs (Tosylate Intermediate)

This step activates the terminal hydroxyl group of the starting material, making it susceptible to nucleophilic attack.

Caption: Reaction scheme for the tosylation of Boc-NH-PEG3-OH.

Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-NH-PEG3-OH (1.0 eq.) in anhydrous pyridine.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding cold water. Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate. Wash the combined organic layers sequentially with dilute HCl to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Boc-NH-PEG3-OTs as a pure product.

Step 2: Synthesis of Boc-NH-PEG3-SAc (Thioacetate Intermediate)

The tosylate is displaced by a thioacetate nucleophile in this step.

Caption: Reaction scheme for the thioacetylation of Boc-NH-PEG3-OTs.

Methodology:

-

Reaction Setup: Dissolve Boc-NH-PEG3-OTs (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition: Add potassium thioacetate (KSAc) (1.5-2.0 eq.) to the solution.

-

Reaction Progression: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting tosylate.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine to remove DMF and salts.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel using an ethyl acetate/hexanes solvent system to yield pure Boc-NH-PEG3-SAc.

Step 3: Synthesis of this compound (Final Product)

The final step involves the hydrolysis of the thioacetate to the free thiol.

Methodology:

-

Reaction Setup: Dissolve Boc-NH-PEG3-SAc (1.0 eq.) in methanol.

-

Reagent Addition: Add a solution of hydrochloric acid (HCl) in methanol (e.g., 1.25 M) or an aqueous solution of a base like sodium hydroxide.

-

Reaction Progression: Stir the reaction at room temperature for 2-4 hours. Monitor by TLC until the starting material is consumed.

-

Work-up and Purification: Neutralize the reaction mixture if a base was used. Remove the solvent under reduced pressure. The crude product can often be purified by flash column chromatography on silica gel to give the final this compound.

Route 2: One-Step Mitsunobu Reaction

This method provides a more direct conversion of the alcohol to the thioester.[3][5]

Step 1: Synthesis of Boc-NH-PEG3-SAc via Mitsunobu Reaction

Caption: Mitsunobu reaction for the synthesis of Boc-NH-PEG3-SAc.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve Boc-NH-PEG3-OH (1.0 eq.), triphenylphosphine (PPh3) (1.5 eq.), and thioacetic acid (1.2 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by TLC.[3]

-

Work-up: Concentrate the reaction mixture under reduced pressure. The primary byproducts, triphenylphosphine oxide and the hydrazide, can be challenging to remove. Precipitation of these byproducts by adding a non-polar solvent like diethyl ether or hexanes can be effective.[6]

-

Purification: Further purification is achieved through flash column chromatography on silica gel.

Step 2: Hydrolysis to this compound

This step is identical to Step 3 in Route 1. Please refer to the protocol above.

Purification of the Final Product: this compound

The purification of PEGylated compounds can be challenging due to their physical properties.[7] Flash column chromatography is the most common method for obtaining high-purity this compound.

-

Stationary Phase: Silica gel is typically used.

-

Mobile Phase: A gradient elution is often most effective. A common starting point is a mixture of ethyl acetate and hexanes, with the polarity gradually increasing by raising the percentage of ethyl acetate. For more polar impurities, a solvent system containing methanol and dichloromethane may be necessary.[8]

Data Presentation

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Typical Starting Material(s) | Typical Reagents | Expected Yield |

| Boc-NH-PEG3-OH | C11H23NO5 | 249.30 | 139115-92-7 | Commercially Available | N/A | N/A |

| Boc-NH-PEG3-OTs | C18H29NO7S | 403.49 | 1246999-33-6 | Boc-NH-PEG3-OH | TsCl, Pyridine | >85% |

| Boc-NH-PEG3-SAc | C13H25NO5S | 307.41 | N/A | Boc-NH-PEG3-OTs or Boc-NH-PEG3-OH | KSAc or PPh3/DIAD/Thioacetic Acid | 70-90% |

| This compound | C13H27NO5S | 309.42 | 1895922-68-5 | Boc-NH-PEG3-SAc | HCl or NaOH | >90% |

Note: Expected yields are approximate and can vary based on reaction scale and specific conditions.

Characterization

The identity and purity of this compound and its intermediates should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Key signals to monitor include the disappearance of the tosylate aromatic protons and the appearance of the acetyl protons in the thioacetate intermediate, followed by their disappearance in the final thiol product. The characteristic PEG backbone signals should remain consistent throughout the synthesis.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the product and intermediates.

This guide provides a detailed framework for the successful synthesis and purification of this compound. Researchers should always adhere to standard laboratory safety practices and may need to optimize the described conditions for their specific experimental setup.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. atlanchimpharma.com [atlanchimpharma.com]

- 6. rtong.people.ust.hk [rtong.people.ust.hk]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. Chromatography [chem.rochester.edu]

A Technical Guide to Thiol-PEG3-Boc Linkers in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Thiol-PEG3-Boc, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the core chemical properties, experimental protocols for its use, and a visualization of its role in synthetic workflows.

Introduction to this compound Linkers

This compound is a versatile molecule featuring a thiol group (-SH) at one end and a Boc-protected functional group (typically an amine or a carboxylic acid) at the other, connected by a three-unit polyethylene glycol (PEG) spacer. The PEG chain enhances aqueous solubility and provides a flexible spacer arm, which is often crucial for the biological activity of the final conjugate. The terminal functional groups offer orthogonal reactivity, allowing for sequential conjugation to different molecules.

The primary application of these linkers is in the construction of PROTACs. PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins involved in disease. A PROTAC molecule typically consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a linker like this compound.

Due to variations in the placement of the Boc protecting group and the nature of the linkage, several variants of this compound are commercially available. This guide will focus on the most common derivatives.

Core Quantitative Data

The key quantitative data for the common variants of this compound are summarized in the table below for easy comparison.

| Compound Name | Common Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Thiol-PEG3-t-butyl ester | 1446282-39-8 | C₁₃H₂₆O₅S | 294.41 |

| t-Boc-N-amido-PEG3-thiol | Thiol-PEG3-NHBoc | 1895922-68-5 | C₁₃H₂₇NO₅S | 309.42[1][2][3][4] |

| t-Boc-Aminooxy-PEG3-thiol | 1895922-75-4 | C₁₃H₂₇NO₆S | 325.42 |

Experimental Protocols

The use of this compound linkers in the synthesis of a PROTAC typically involves a two-stage conjugation process: deprotection of the Boc group followed by reaction of the thiol group.

Boc Group Deprotection

The tert-Butyloxycarbonyl (Boc) group is an acid-labile protecting group. Its removal is a common first step to reveal a reactive amine or carboxylic acid for subsequent conjugation.

Materials:

-

This compound linker

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (e.g., triisopropylsilane, if substrate is sensitive to alkylation)

-

Nitrogen or Argon source

-

Rotary evaporator

Protocol:

-

Dissolve the this compound linker in an appropriate volume of DCM.

-

To this solution, add a solution of TFA in DCM (typically 20-50% v/v). If the substrate is sensitive to the t-butyl cation byproduct, a scavenger can be added.

-

Flush the reaction vessel with an inert gas (N₂ or Ar) and stir the mixture at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 1-2 hours.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

The resulting deprotected linker can be used directly in the next step or purified if necessary.

Thiol-Maleimide Conjugation

The thiol group of the linker readily reacts with a maleimide-functionalized molecule, such as a ligand for the target protein or E3 ligase, to form a stable thioether bond. This is a widely used bioconjugation reaction.

Materials:

-

Thiol-containing linker (from step 3.1)

-

Maleimide-functionalized molecule

-

Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)[5]

-

Anhydrous, amine-free organic solvent (e.g., DMSO or DMF) for dissolving reagents

-

Purification system (e.g., gel filtration column or HPLC)

Protocol:

-

Dissolve the maleimide-functionalized molecule in a minimal amount of an organic co-solvent like DMSO or DMF.

-

Dissolve the thiol-containing linker in the degassed reaction buffer (pH 7.0-7.5).

-

Add the solution of the maleimide-functionalized molecule to the solution of the thiol-containing linker with gentle stirring. A molar excess (typically 1.1 to 1.5-fold) of the maleimide reagent is often used.

-

Protect the reaction mixture from light and incubate at room temperature for 2 hours or overnight at 4°C.[6][7]

-

Monitor the reaction by LC-MS to confirm the formation of the desired conjugate.

-

Purify the final conjugate to remove unreacted starting materials and byproducts. This is commonly achieved by gel filtration chromatography or reverse-phase HPLC.[5]

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a PROTAC using a this compound linker.

Caption: General workflow for PROTAC synthesis using a this compound linker.

Signaling Pathways and Logical Relationships

The logical relationship in the application of this compound linkers revolves around their role as a bridge in PROTACs, which modulate the ubiquitin-proteasome pathway.

Caption: Logical diagram of the PROTAC mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. t-Boc-N-amido-PEG3-thiol | C13H27NO5S | CID 119058282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. t-Boc-N-amido-PEG3-thiol|CAS 1895922-68-5|DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

An In-Depth Technical Guide to the Solubility and Stability of Thiol-PEG3-Boc Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Thiol-PEG3-Boc linkers, focusing on their solubility and stability. These heterobifunctional linkers are integral to the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding their behavior in various chemical environments is critical for the successful design and execution of conjugation strategies and for ensuring the integrity of the final molecular constructs.

Core Concepts: Structure and Functionality

This compound, systematically named tert-butyl (2-(2-(2-(2-mercaptoethoxy)ethoxy)ethoxy)ethyl)carbamate, is a versatile linker comprised of three key functional components:

-

Thiol Group (-SH): A reactive nucleophile that readily participates in covalent bond formation with electrophilic moieties such as maleimides, haloacetamides, and pyridyl disulfides. This functionality is crucial for site-specific conjugation to cysteine residues in proteins or other thiol-containing molecules.

-

Polyethylene Glycol (PEG) Spacer (PEG3): A short, hydrophilic chain of three ethylene glycol units. The PEG spacer enhances the aqueous solubility of the linker and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[1]

-

tert-Butyloxycarbonyl (Boc) Protecting Group: A common protecting group for the amine functionality. The Boc group is stable under a variety of conditions, including basic and nucleophilic environments, but can be readily removed under acidic conditions to reveal a primary amine for subsequent conjugation steps.[2][3] This allows for a controlled, sequential conjugation strategy.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a robust predictive assessment can be made based on the properties of its constituent parts. The presence of the hydrophilic PEG3 chain is a dominant factor in its solubility profile.

Inferred Solubility Data

The following table summarizes the predicted solubility of this compound in common laboratory solvents. These predictions are based on the known solubility of structurally similar PEGylated molecules and the general principles of "like dissolves like."

| Solvent | Classification | Predicted Solubility | Rationale |

| Water | Polar Protic | Moderate to High | The hydrophilic PEG chain enhances aqueous solubility.[4] However, the nonpolar Boc group may limit solubility at very high concentrations. |

| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Moderate to High | Similar to water, with the salt content potentially enhancing solubility for some PEGylated compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is an excellent solvent for a wide range of organic molecules, including those with both polar and nonpolar regions.[5] |

| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a versatile polar aprotic solvent capable of solvating the linker.[5] |

| Dichloromethane (DCM) | Chlorinated | High | The organic nature of the linker, including the Boc group and the hydrocarbon backbone of the PEG chain, allows for good solubility in chlorinated solvents.[5] |

| Acetonitrile (ACN) | Polar Aprotic | High | A common solvent in reversed-phase chromatography, it is expected to readily dissolve the linker. |

| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | High | These polar organic solvents are good solvents for PEGylated molecules. |

Stability Profile

The stability of the this compound linker is dependent on the chemical environment, particularly pH, temperature, and the presence of oxidizing or reducing agents. The stability of the thiol and Boc groups should be considered independently.

Thiol Group Stability

The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds. This is a critical consideration during storage and handling.

Factors Influencing Thiol Stability

| Condition | Effect on Thiol Group | Considerations |

| pH | Stable at acidic to neutral pH. More susceptible to oxidation at basic pH. | For reactions involving the thiol group, a pH range of 6.5-7.5 is often optimal to balance reactivity and stability.[] |

| Oxygen | Can lead to oxidation to form disulfides. | Solutions should be prepared fresh and can be degassed to minimize oxidation. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability. |

| Metal Ions | Trace metal ions can catalyze thiol oxidation. | The use of chelating agents like EDTA in buffer solutions can help to mitigate metal-catalyzed oxidation. |

| Reducing Agents (e.g., DTT, TCEP) | Maintain the thiol in its reduced, active state. | Often used in protein modification protocols to reduce existing disulfide bonds prior to conjugation with the thiol linker. |

Boc Group Stability

The Boc protecting group is known for its robustness under many conditions, with its lability in acidic environments being a key feature for its use in orthogonal protection strategies.[2][3]

Factors Influencing Boc Group Stability

| Condition | Effect on Boc Group | Considerations |

| pH | Stable in basic and neutral conditions.[7] Cleaved under acidic conditions.[7] | Strong acids like trifluoroacetic acid (TFA) are commonly used for deprotection.[8] The rate of cleavage is dependent on the acid strength and temperature. |

| Temperature | Generally stable at room temperature.[2] Elevated temperatures in the presence of acid will accelerate cleavage. | Thermal deprotection in the absence of acid has also been reported, though it requires high temperatures.[9] |

| Nucleophiles | Stable towards most nucleophiles.[7] | This allows for reactions at other parts of the molecule without premature deprotection of the amine. |

| Reducing/Oxidizing Agents | Generally stable. | The Boc group is not typically affected by common reducing or oxidizing agents used in bioconjugation. |

Experimental Protocols

To obtain precise quantitative data for specific applications, the following experimental protocols are recommended.

Protocol for Determining Aqueous Solubility

This protocol provides a general method for determining the equilibrium solubility of this compound in a given aqueous buffer.

-

Preparation of Saturated Solution:

-

Add an excess amount of the this compound linker to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

-

Ensure that a solid excess of the compound is visible.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, avoiding any solid material.

-

Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the concentration of the linker using a validated analytical method such as HPLC-UV, LC-MS, or a quantitative NMR (qNMR) technique.

-

-

Calculation:

-

Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the equilibrium solubility.

-

Protocol for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[10]

-

Preparation of Stock Solution:

-

Prepare a stock solution of the this compound linker of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a defined period.

-

Thermal Degradation: Expose a solid sample and the stock solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

-

Photostability: Expose the solid sample and the stock solution to a controlled light source as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

At each time point, withdraw a sample from each stress condition.

-

Neutralize the acidic and basic samples.

-

Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC or UPLC method.

-

Identify and quantify the parent compound and any degradation products, potentially using LC-MS for structural elucidation.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows relevant to the use of this compound linkers.

Caption: Sequential bioconjugation workflow using a this compound linker.

Caption: Workflow for a forced degradation study of a this compound linker.

Conclusion

This compound linkers are highly valuable tools in bioconjugation and drug development, offering a blend of reactivity, solubility enhancement, and orthogonal protection. While specific quantitative data may need to be determined empirically for each unique application, this guide provides a strong predictive framework for their solubility and a thorough understanding of their stability. By employing the outlined experimental protocols, researchers can confidently characterize the behavior of these linkers, leading to more robust and reliable development of complex biomolecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocols | BroadPharm [broadpharm.com]

- 4. scispace.com [scispace.com]

- 5. t-Boc-N-amido-PEG3-NHS ester, 2250216-93-2 | BroadPharm [broadpharm.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]

The Strategic Role of the Boc Protecting Group in Thiol-PEG3-Boc: A Technical Guide for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the precise chemical architecture of linker molecules is paramount.[1] Heterobifunctional linkers serve as the crucial bridge, connecting a targeting moiety to a payload or a protein-degrading machinery component. Thiol-PEG3-Boc is one such linker, offering a polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation, a terminal thiol group for conjugation, and a tert-butyloxycarbonyl (Boc) protecting group to control reactivity.[2] This technical guide provides an in-depth analysis of the core function of the Boc protecting group in the this compound linker, detailing its application, deprotection protocols, and strategic importance in multi-step synthetic workflows.

The Chemical Structure and Function of this compound

This compound is a heterobifunctional linker designed for bioconjugation. Its structure consists of three key components:

-

A Thiol Group (-SH): This functional group is highly reactive towards specific partners, most notably maleimides, to form stable thioether bonds. This selective reactivity is frequently exploited for conjugating the linker to cysteine residues on proteins or to maleimide-functionalized molecules.[2]

-

A Triethylene Glycol Spacer (-PEG3-): This hydrophilic chain of three ethylene glycol units imparts several beneficial properties. It increases the aqueous solubility of the entire construct, which is often a challenge for complex small molecules like PROTACs.[3] It also provides a flexible and defined-length spacer, allowing the two conjugated entities to orient themselves optimally for biological activity without steric hindrance.

-

A tert-Butyloxycarbonyl (Boc) Group: The Boc group is an acid-labile protecting group. In the context of this compound, it is attached to the thiol group, forming a thiocarbonate. Its primary role is to render the highly nucleophilic thiol group inert during synthetic steps where its reactivity is not desired. This prevents unwanted side reactions, such as oxidation to a disulfide or reaction with electrophiles intended for other parts of the molecule. The Boc group can be removed under specific acidic conditions to liberate the free thiol, making it available for its intended conjugation reaction.

There is a related, commercially available linker, Thiol-PEG3-NHBoc, where the Boc group protects a terminal amine, leaving the thiol free.[4][] This guide focuses on the variant where the thiol itself is protected by the Boc group (CAS 1446282-39-8).[6][7]

The Critical Role of the Boc Protecting Group

The use of a protecting group is a fundamental strategy in organic synthesis to achieve chemo-selectivity. The Boc group on the thiol of this compound serves several critical functions:

-

Prevention of Thiol Oxidation: Thiols are notoriously susceptible to oxidation, especially in the presence of air, which leads to the formation of disulfide bonds (-S-S-). This dimerization of the linker would cap the reactive thiol end, rendering it unable to participate in the desired conjugation reaction and significantly reducing the yield of the final product. The Boc group effectively shields the thiol from oxidative conditions.

-

Enabling Orthogonal Synthesis: In a multi-step synthesis, such as the construction of a PROTAC, different functional groups are sequentially modified. The Boc group allows for "orthogonal" protection strategies. For instance, a researcher could perform reactions on another part of the molecule that involve bases or nucleophiles without affecting the protected thiol. The Boc group remains stable under these conditions and is only removed when acidic conditions are applied.

-

Controlled and Sequential Conjugation: The Boc group ensures that the thiol is only revealed at the desired stage of the synthesis. This allows for a controlled, stepwise assembly of the final conjugate. A synthetic intermediate bearing the Boc-protected thiol can be purified and characterized before proceeding to the final deprotection and conjugation step, improving the purity and homogeneity of the final product.

Experimental Protocols

The removal of the Boc group from a thiol (as a thiocarbonate) or an amine (as a carbamate) is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for this transformation.

Protocol: Boc Deprotection of a PEG Linker using Trifluoroacetic Acid (TFA)

This protocol describes a standard procedure for the acidic cleavage of a Boc protecting group from a PEG linker.

Materials:

-

Boc-protected PEG linker (e.g., this compound)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This typically takes 1-2 hours.[3]

-

Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

-

Azeotropic Removal of TFA: Add toluene to the residue and concentrate again under reduced pressure. Repeat this co-evaporation with toluene three times to ensure the removal of residual TFA.[3]

-

Workup (Neutralization):

-

Dissolve the residue (which is the TFA salt of the deprotected product) in a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and to convert the TFA salt to the free amine or thiol.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

-

Quantitative Data:

| Parameter | Value/Condition | Reference |

| Reagents | 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | [8] |

| Reaction Time | 1 - 2 hours | [3] |

| Temperature | 0°C to Room Temperature | [3] |

| Typical Yield | >90% (often quantitative and used in the next step without purification) | [9][10] |

| Purification | Aqueous workup or precipitation; often used crude as the TFA salt | [3] |

Visualization of Key Processes

Boc Deprotection of this compound

The following diagram illustrates the acid-catalyzed deprotection of the Boc group from this compound, yielding the free thiol ready for conjugation.

Caption: Acid-catalyzed deprotection of this compound.

General PROTAC Mechanism of Action

Once deprotected, the thiol end of the linker can be used to complete the synthesis of a PROTAC. The diagram below illustrates the general mechanism by which a PROTAC induces targeted protein degradation.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

This workflow outlines the key steps in synthesizing a PROTAC where this compound is used to link a warhead (for the protein of interest) to an E3 ligase ligand.

Caption: Synthetic workflow for a PROTAC using this compound.

Conclusion

The Boc protecting group is a cornerstone of the synthetic utility of the this compound linker. By temporarily masking the reactive thiol group, it prevents undesirable side reactions and allows for a controlled, sequential, and high-yielding synthesis of complex biomolecules. Its acid-lability ensures that it can be removed under specific and mild conditions, revealing the thiol for its intended conjugation reaction at the precise moment required by the synthetic strategy. For researchers in drug development, a thorough understanding of the role and manipulation of the Boc group is essential for the successful design and synthesis of next-generation targeted therapies like PROTACs and ADCs.

References

- 1. benchchem.com [benchchem.com]

- 2. thiol-based — TargetMol Chemicals [targetmol.com]

- 3. purepeg.com [purepeg.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. This compound | 1446282-39-8 | Benchchem [benchchem.com]

- 7. file.medchemexpress.eu [file.medchemexpress.eu]

- 8. Boc Deprotection - TFA [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

The Cornerstone of Bioconjugation: An In-depth Technical Guide to PEG Spacers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics and diagnostics, the precise engineering of biomolecules is paramount. Bioconjugation, the science of linking molecules to proteins, antibodies, and other biological entities, has unlocked unprecedented opportunities in targeted drug delivery, medical imaging, and diagnostics. Central to the success of many of these innovations is the use of Polyethylene Glycol (PEG) spacers. This in-depth technical guide provides a comprehensive overview of the core principles of PEG spacers in bioconjugation, detailing their properties, applications, and the methodologies for their use and characterization.

The Fundamental Role of PEG Spacers in Bioconjugation

Polyethylene glycol is a water-soluble, non-toxic, and biocompatible polymer that has become an indispensable tool in the biopharmaceutical industry.[1] When used as a linker or spacer in bioconjugation, PEG chains offer a multitude of advantages that enhance the performance and safety of therapeutic molecules.[2][3]

The process of covalently attaching PEG chains to a molecule, known as PEGylation, can dramatically alter its physicochemical properties.[3] This modification can lead to an extended circulatory half-life by increasing the hydrodynamic size of the molecule, which in turn reduces renal clearance.[4][5] Furthermore, the hydrophilic nature of PEG can improve the solubility of hydrophobic drugs and shield the conjugated molecule from enzymatic degradation and the host's immune system, thereby reducing immunogenicity.[1][2][6]

The versatility of PEG spacers lies in their tunable nature. They are available in various lengths, from short, discrete PEG (dPEG®) linkers with a precise number of ethylene glycol units to longer, polydisperse polymer chains.[7] Additionally, they can be linear or branched and can be functionalized with a wide array of reactive groups to enable specific conjugation chemistries.[8]

Types of PEG Spacers and Their Applications

The choice of PEG spacer is dictated by the specific requirements of the bioconjugate. The two main categories of PEG linkers are homobifunctional and heterobifunctional.

-

Homobifunctional PEG Linkers: These possess identical reactive groups at both ends of the PEG chain and are typically used for crosslinking molecules with the same functional groups.

-

Heterobifunctional PEG Linkers: These have different reactive groups at each end, allowing for the sequential and controlled conjugation of two different molecules.[2] This is particularly valuable in the construction of complex bioconjugates like antibody-drug conjugates (ADCs), where a targeting antibody is linked to a cytotoxic payload.[9]

Common reactive functionalities on PEG spacers include N-hydroxysuccinimide (NHS) esters for reacting with primary amines (e.g., on lysine residues), maleimides for targeting sulfhydryl groups (e.g., on cysteine residues), and azide or alkyne groups for "click chemistry" reactions.[7][10]

Applications in Drug Development:

-

Antibody-Drug Conjugates (ADCs): PEG spacers are integral to ADC design, providing a stable and soluble link between the antibody and the cytotoxic drug. The length of the PEG spacer can influence the stability of the ADC in circulation and the efficiency of drug release at the target site.[11]

-

Nanoparticle Formulations: PEGylation of nanoparticles improves their stability, prolongs their circulation time, and reduces their recognition by the immune system. This "stealth" effect is crucial for targeted drug delivery to tumor tissues via the enhanced permeability and retention (EPR) effect.[1][12]

-

Protein and Peptide Therapeutics: PEGylation can enhance the therapeutic profile of proteins and peptides by increasing their half-life, improving solubility, and reducing immunogenicity.[2][13]

Quantitative Impact of PEG Spacers on Bioconjugate Properties

The length and structure of the PEG spacer have a profound impact on the physicochemical and pharmacokinetic properties of the resulting bioconjugate. The following tables summarize key quantitative data from various studies.

| PEG Moiety | Bioconjugate | Effect on Solubility | Reference |

| PEG | Proteins | PEGylation generally increases the solubility of proteins in aqueous solutions. The extent of the increase is dependent on the protein and the degree of PEGylation. | [14] |

| PEG | Hydrophobic Drugs | The hydrophilic nature of PEG enhances the water solubility of hydrophobic drug molecules, which can be crucial for intravenous administration. | [2] |

| PEG of varying molecular weights | C-phycocyanin | Higher molecular weight PEGs (e.g., 20,000 g/mol ) can significantly reduce protein solubility, sometimes leading to phase separation. Lower molecular weight PEGs (e.g., 400 and 4,000 g/mol ) have a less pronounced effect. | [15] |

| PEG Moiety | Bioconjugate | Effect on In Vivo Half-Life | Reference |

| 20 kDa PEG | Affibody-based Drug Conjugate | Insertion of a 20 kDa PEG chain significantly prolonged the circulation half-life of the conjugate. | [16] |

| 5 kDa vs. 20 kDa PEG | Human Growth Hormone Antagonist | Increasing the PEG size from 5 kDa to 20 kDa leads to a further increase in the hydrodynamic radius, which is a key factor in reducing renal clearance and extending half-life. | [17] |

| Linear vs. Branched 20 kDa PEG | Human Serum Albumin | Branched PEG of the same molecular weight causes a greater decrease in relative mobility in SDS-PAGE compared to linear PEG, suggesting a larger effective size. | [17] |

| PEG2, PEG4, PEG6, PEG12 | Bombesin-based radiolabeled antagonists | Serum stability tended to increase with spacer length from PEG2 to PEG6. | [18] |

| PEG Moiety | Bioconjugate | Effect on Immunogenicity | Reference |

| PEG | Proteins | PEGylation can mask antigenic epitopes on therapeutic proteins, minimizing antibody-mediated neutralization. | [2][19] |

| PEG of varying molecular weights | Bovine Serum Albumin (BSA) and Ovalbumin (OVA) | Higher molecular weight PEGs (e.g., 30,000 Da on BSA, 20,000 Da on OVA) induced stronger anti-PEG IgM responses compared to their counterparts with lower molecular weight PEGs (2,000 and 5,000 Da). | [20] |

| PEGylated Erwinia asparaginase | - | 75% of children with acute lymphoblastic leukemia developed hypersensitivity reactions and produced anti-PEG antibodies. | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving PEG spacers in bioconjugation.

Synthesis of a Heterobifunctional NHS-PEG-Maleimide Linker

This protocol describes a general method for synthesizing an NHS-PEG-Maleimide linker, a commonly used crosslinker for conjugating amine-containing molecules to thiol-containing molecules.

Materials:

-

α-Amino-ω-hydroxyl PEG

-

Maleic anhydride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethyl ether

-

Triethylamine (TEA)

Procedure:

-

Synthesis of Maleimide-PEG-OH:

-

Dissolve α-Amino-ω-hydroxyl PEG and maleic anhydride in anhydrous DCM.

-

Stir the mixture at room temperature for 24 hours.

-

Filter the reaction mixture to remove any precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain Maleimide-PEG-OH.

-

-

Synthesis of NHS-PEG-Maleimide:

-

Dissolve Maleimide-PEG-OH, DCC, and NHS in anhydrous DCM.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the product by adding cold anhydrous diethyl ether.

-

Collect the solid product by filtration and dry under vacuum to yield NHS-PEG-Maleimide.

-

Thiol-Specific PEGylation with PEG-Maleimide

This protocol outlines the site-specific PEGylation of a protein with a free cysteine residue using a PEG-maleimide reagent.[21][22][23][24]

Materials:

-

Cysteine-containing protein

-

PEG-Maleimide reagent

-

Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 6.5-7.5, free of thiols)[21][22]

-

Quenching solution (e.g., L-cysteine or β-mercaptoethanol)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve or exchange the protein into the reaction buffer. If necessary, reduce disulfide bonds to generate free thiols and subsequently remove the reducing agent.

-

PEGylation Reaction:

-

Prepare a stock solution of the PEG-Maleimide reagent in the reaction buffer.[21]

-

Add the PEG-Maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of PEG-Maleimide is a good starting point.[21][23]

-

Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[21][23]

-

-

Reaction Quenching: To stop the reaction, add the quenching solution to react with any unreacted PEG-Maleimide.

-

Purification: Purify the PEGylated protein from excess PEG reagent and quenching solution using a desalting column or dialysis.[21][23] Further purification to separate different PEGylated species can be achieved by size-exclusion or ion-exchange chromatography.[]

Characterization of PEGylated Proteins by MALDI-TOF Mass Spectrometry

This protocol provides a general guideline for analyzing the degree of PEGylation using MALDI-TOF MS.[26][27]

Materials:

-

PEGylated protein sample

-

Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA for proteins; α-cyano-4-hydroxycinnamic acid (CHCA) for smaller peptides)[26]

-

MALDI target plate

-

MALDI-TOF mass spectrometer

Procedure:

-

Sample Preparation:

-

Desalt the protein sample if necessary.[28]

-

Mix the PEGylated protein sample with the matrix solution.

-

-

Target Spotting:

-

Instrumental Analysis:

-

Data Analysis:

-

The resulting mass spectrum will show a series of peaks, each corresponding to the protein with a different number of attached PEG molecules.

-

The mass difference between adjacent peaks will correspond to the molecular weight of a single PEG chain.

-

The degree of PEGylation can be determined from the molecular weights of the observed species.

-

Characterization of PEGylated Nanoparticles by Dynamic Light Scattering (DLS)

This protocol describes the measurement of the hydrodynamic size of PEGylated nanoparticles using DLS.[29][30][31][32][33]

Materials:

-

PEGylated nanoparticle suspension

-

High-purity solvent (e.g., 10 mM NaCl or PBS), pre-filtered through a 0.2 µm filter[29]

-

0.22 µm syringe filter[29]

-

Clean, dust-free cuvette[29]

-

Dynamic Light Scattering instrument

Procedure:

-

Sample Preparation:

-

Instrument Setup:

-

Measurement:

-

Place the cuvette in the instrument and allow it to equilibrate to the set temperature.[29]

-

Perform the measurement to obtain the intensity autocorrelation function.

-

-

Data Analysis:

-

The instrument software will analyze the autocorrelation function to calculate the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles.

-

The hydrodynamic diameter will reflect the size of the nanoparticle core plus the hydrated PEG layer.

-

Visualizing Workflows and Signaling Pathways

Diagrams are essential for understanding the complex processes involved in bioconjugation and the mechanisms of action of PEGylated therapeutics. The following diagrams were created using the DOT language.

Caption: General workflow for the development of an antibody-drug conjugate (ADC) using a PEG spacer.

Caption: Common cellular uptake pathways for PEGylated nanoparticles.

Caption: Inhibition of the EGFR signaling pathway by a PEGylated anti-EGFR antibody.[3][12][18][34][35]

Conclusion

PEG spacers are a cornerstone of modern bioconjugation, offering a versatile and powerful tool to enhance the therapeutic properties of a wide range of biomolecules. By carefully selecting the appropriate PEG linker and conjugation strategy, researchers can optimize the solubility, stability, and pharmacokinetic profile of their bioconjugates. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the successful design, synthesis, and characterization of PEGylated molecules, paving the way for the next generation of innovative therapeutics and diagnostics.

References

- 1. covalx.com [covalx.com]

- 2. purepeg.com [purepeg.com]

- 3. researchgate.net [researchgate.net]

- 4. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Maleimide PEG NHS, MAL-PEG-NHS [nanocs.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ClinPGx [clinpgx.org]

- 13. enovatia.com [enovatia.com]

- 14. Quantitative Evaluation of Protein Solubility in Aqueous Solutions by PEG-Induced Liquid-Liquid Phase Separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. lumiprobe.com [lumiprobe.com]

- 17. researchgate.net [researchgate.net]

- 18. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. broadpharm.com [broadpharm.com]

- 22. benchchem.com [benchchem.com]

- 23. broadpharm.com [broadpharm.com]

- 24. confluore.com [confluore.com]

- 26. benchchem.com [benchchem.com]

- 27. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. SDS-PAGE and MALDI-TOF analysis of PEGylated and unPEGylated SK constructs [bio-protocol.org]

- 29. benchchem.com [benchchem.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Application of Light Scattering Techniques to Nanoparticle Characterization and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 32. scholarworks.uark.edu [scholarworks.uark.edu]

- 33. mdpi.com [mdpi.com]

- 34. creative-diagnostics.com [creative-diagnostics.com]

- 35. EGFR signaling pathway occupies an important position in cancer‐related downstream signaling pathways of Pyk2 - PMC [pmc.ncbi.nlm.nih.gov]

Thiol-PEG3-Boc for PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins. Unlike traditional inhibitors that block a protein's function, PROTACs are heterobifunctional molecules that hijack the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, its ability to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility, provide flexibility, and optimize the spatial orientation of the two ligands. This guide focuses on a specific PEG-based linker, Thiol-PEG3-Boc, and its application in the development of novel PROTACs.

Core Concepts: this compound in PROTAC Design

This compound is a heterobifunctional linker that incorporates a three-unit polyethylene glycol chain. This linker possesses two key functional groups: a thiol (-SH) group and a Boc-protected amine. The PEG3 component offers a balance of hydrophilicity and a defined length, which can be crucial for optimizing the distance and orientation between the target protein and the E3 ligase. The terminal functional groups allow for sequential and specific conjugation to the POI and E3 ligase ligands.

Chemical Structure and Properties

| Property | Value |

| Molecular Formula | C13H27NO5S |

| Molecular Weight | 309.42 g/mol |

| CAS Number | 1895922-68-5 |

| Appearance | Varies (typically a solid or oil) |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO) |

Note: The Boc (tert-Butyloxycarbonyl) group is a common protecting group for amines, which can be removed under acidic conditions to reveal a primary amine for subsequent conjugation.

The thiol group is reactive towards various functionalities, including maleimides and alkyl halides, providing a versatile handle for conjugation to one of the PROTAC's ligands.

Experimental Protocols

While specific, detailed protocols for the synthesis of PROTACs using this compound are often proprietary and depend on the specific ligands being conjugated, a general synthetic strategy can be outlined. The following protocols are illustrative and may require optimization for specific applications.

General Synthesis of a PROTAC using this compound

This protocol assumes the availability of a POI ligand with a suitable electrophile (e.g., a maleimide or alkyl halide) and an E3 ligase ligand with a carboxylic acid for amide bond formation.

Step 1: Deprotection of the Boc Group

-

Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of an acid, such as trifluoroacetic acid (TFA), and stir the reaction at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure to yield the deprotected thiol-PEG3-amine.

Step 2: Amide Coupling with E3 Ligase Ligand

-

Dissolve the E3 ligase ligand (containing a carboxylic acid) in an anhydrous solvent like dimethylformamide (DMF).

-

Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Add the deprotected thiol-PEG3-amine to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by LC-MS.

-

Purify the resulting intermediate by preparative high-performance liquid chromatography (HPLC).

Step 3: Conjugation to POI Ligand

-

Dissolve the purified intermediate from Step 2 in a suitable buffer (e.g., phosphate-buffered saline, PBS, with a reducing agent like TCEP to prevent disulfide bond formation).

-

Add the POI ligand (containing a thiol-reactive group like a maleimide).

-

Stir the reaction at room temperature or 4°C, monitoring by LC-MS.

-

Once the reaction is complete, purify the final PROTAC product using preparative HPLC.

Western Blotting for Protein Degradation Assessment

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.

-

Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Data Presentation

The efficacy of a PROTAC is typically characterized by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. While specific data for PROTACs utilizing a this compound linker is not extensively available in the public domain, the following table provides an illustrative example of data from a study on CDK4/6 PROTACs using a PEG3 linker.

| PROTAC | Target | Linker | DC50 (nM) | Dmax (%) | Cell Line |

| Palbociclib-PROTAC | CDK4 | PEG3 | 50 | >90 | MCF-7 |

| Palbociclib-PRO |

A Technical Guide to the Applications of Thiol-PEG3-Boc

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth review of Thiol-PEG3-Boc, a heterobifunctional linker, and its applications in bioconjugation, drug delivery, and materials science. We will explore its core functionalities, detail experimental protocols, and present quantitative data for key applications.

Introduction to this compound

This compound is a versatile chemical linker used to covalently connect two different molecules. Its structure consists of three key components:

-

Thiol Group (-SH): A reactive sulfhydryl group that readily forms stable bonds with maleimide groups, gold surfaces, or other thiols (forming disulfide bonds).[1][2]

-

PEG3 Spacer (Polyethylene Glycol): A short, three-unit PEG chain that enhances the aqueous solubility of molecules, reduces steric hindrance during conjugation, and can improve the pharmacokinetic properties of biotherapeutics.[3][4]

-

Boc-Protected Amine (-NHBoc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under many reaction conditions but can be easily removed using mild acid to reveal the amine, allowing for a second, controlled conjugation step.[4]

This trifecta of components makes this compound an ideal tool for the precise, stepwise construction of complex molecular architectures like antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[5][6]

Caption: Structure and functional components of the this compound linker.

Core Applications

PROTACs (Proteolysis Targeting Chimeras)

This compound is a valuable linker for synthesizing PROTACs.[5][6] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6] The linker's role is to connect the target-binding ligand and the E3 ligase ligand at an optimal distance.

Logical Workflow for PROTAC Synthesis: The synthesis involves a sequential conjugation strategy:

-

The Boc-protected amine is deprotected.

-

The newly freed amine is conjugated to the first ligand (either the target binder or the E3 ligase binder).

-

The terminal thiol group is then reacted with the second ligand to complete the PROTAC molecule.

Caption: Logical structure of a PROTAC synthesized using a PEG linker.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[7] The linker is a critical component that connects the drug to the antibody. This compound can be used in a multi-step process to generate ADCs. The thiol group on the linker reacts with free thiols on the antibody, which are typically generated by reducing native disulfide bonds or engineering cysteine residues.[8]

Experimental Workflow:

-

Drug-Linker Conjugation: The Boc group is removed from this compound, and the resulting amine is conjugated to a cytotoxic drug, often via an amide bond.[7]

-

Antibody Reduction: Interchain disulfide bonds of the antibody are partially reduced to generate reactive thiol groups.

-

Final Conjugation: The thiol end of the drug-linker complex is reacted with the antibody's free thiols to form the final ADC.

Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.

Surface Modification of Nanoparticles

The thiol group has a high affinity for noble metal surfaces, making this compound an excellent choice for functionalizing gold nanoparticles (AuNPs).[1][2] This surface modification, or PEGylation, serves several purposes:

-

Enhanced Stability: The PEG layer provides steric hindrance, preventing nanoparticle aggregation in high-ionic-strength solutions like biological fluids.[9]

-

"Stealth" Properties: PEGylation reduces opsonization (the process of marking a particle for phagocytosis), prolonging the circulation time of the nanoparticles in vivo.[9]

-

Platform for Further Functionalization: The Boc-protected amine acts as a reactive handle. After deprotection, it can be used to attach targeting molecules (peptides, antibodies) or imaging agents (fluorescent dyes).[1][9]

Caption: Workflow for the surface functionalization of gold nanoparticles.

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol is a representative method adapted from literature for conjugating a drug to an antibody using a thiol-reactive linker.[7][8]

A. Drug-Linker Conjugation:

-

Boc Deprotection: Dissolve this compound in a suitable solvent (e.g., Dichloromethane). Add an excess of an acid like Trifluoroacetic Acid (TFA) and stir at room temperature for 1-2 hours. Monitor deprotection by TLC or LC-MS. Evaporate the solvent and acid under vacuum to yield Thiol-PEG3-NH2.

-

Amide Coupling: Dissolve the cytotoxic drug (containing a carboxylic acid) and Thiol-PEG3-NH2 in an anhydrous solvent like DMF. Add a coupling agent (e.g., 1.5 equivalents of HBTU) and a base (e.g., 3 equivalents of DIPEA). Stir under an inert atmosphere (N2 or Ar) at room temperature overnight. Purify the Drug-PEG3-SH conjugate using reverse-phase HPLC.

B. Antibody Preparation:

-

Buffer Exchange: Prepare the antibody in a suitable buffer such as PBS containing EDTA (e.g., 50 mM PBS, 5 mM EDTA, pH 7.4).

-

Reduction: Add a 10-20 fold molar excess of a reducing agent (e.g., TCEP) to the antibody solution. Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds.

-

Agent Removal: Immediately remove the excess reducing agent using a desalting column equilibrated with the same nitrogen-sparged buffer.[8]

C. ADC Conjugation:

-

Reaction Setup: Immediately after desalting, add the purified Drug-PEG3-SH conjugate (dissolved in a small amount of DMSO) to the reduced antibody solution. A 5-10 fold molar excess of the linker over available antibody thiol groups is a common starting point.[8]

-

Incubation: Gently agitate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

D. Purification and Characterization:

-

Purification: Remove unreacted drug-linker conjugate and other byproducts by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization: Determine the average drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or LC-MS. Analyze aggregation using SEC.

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)

This protocol outlines a general procedure for modifying AuNPs with this compound and a subsequent ligand.[2]

-

Surface Modification: Add an aqueous solution of this compound to a colloidal suspension of AuNPs (typically in citrate buffer). The molar ratio will depend on nanoparticle size and desired surface density. Allow the mixture to react at room temperature for several hours with gentle stirring to allow for self-assembly of the thiol groups onto the gold surface.

-

Purification: Remove excess, unbound linker by repeated centrifugation of the AuNP suspension, removal of the supernatant, and resuspension in a clean buffer (e.g., water or PBS).

-

Boc Deprotection: Resuspend the purified AuNP-PEG3-Boc in an acidic buffer (e.g., pH 2-3) or treat with TFA for a short period. Neutralize the solution carefully after deprotection is complete.

-

Ligand Conjugation: Activate a carboxylic acid group on the desired targeting ligand or imaging agent using EDC/NHS chemistry. Add the activated ligand to the AuNP-PEG3-NH2 suspension and react for 2-4 hours at room temperature.

-

Final Purification: Purify the final functionalized AuNPs using centrifugation as described in step 2 to remove excess ligand and coupling reagents. Characterize the final product using UV-Vis spectroscopy, DLS (for size and zeta potential), and TEM.

Quantitative Data Summary

The following tables summarize representative quantitative data for processes involving PEG-thiol linkers. The exact values for this compound will vary based on the specific molecules being conjugated and the precise reaction conditions.

Table 1: Representative ADC Synthesis Parameters

| Parameter | Typical Value | Method of Analysis | Reference |

|---|---|---|---|

| Molar Excess of Linker | 5 - 10 fold (over Ab thiols) | - | [8] |

| Reaction pH | 7.0 - 8.0 | - | [8] |

| Average DAR | 3.5 - 4.0 | HIC, LC-MS | [10] |

| Conjugation Yield | > 90% | HIC | [8] |

| Aggregation Level | < 5% | SEC |[10] |

Table 2: Representative Gold Nanoparticle Functionalization Data

| Parameter | Typical Value | Method of Analysis | Reference |

|---|---|---|---|

| AuNP Core Diameter | 20 - 50 nm | TEM | [2] |

| Hydrodynamic Diameter | Increase of 10-20 nm post-PEGylation | DLS | [9] |

| Zeta Potential | Shift from ~ -30 mV to ~ -5 mV | DLS | [9] |

| Surface Plasmon Resonance | Red-shift of 2-5 nm | UV-Vis Spectroscopy |[2] |

References

- 1. polysciences.com [polysciences.com]

- 2. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. polysciences.com [polysciences.com]

- 4. nbinno.com [nbinno.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Thiol-PEG3-Boc in Antibody-Drug Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker, which connects the antibody to the payload, is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of Thiol-PEG3-Boc, a heterobifunctional linker, in the synthesis of ADCs.

The this compound linker features a thiol group for conjugation to a payload and a Boc-protected amine for subsequent conjugation to an antibody. The polyethylene glycol (PEG) spacer enhances solubility and reduces aggregation. This linker enables a controlled, two-step conjugation process, allowing for the precise construction of ADCs with desired properties.

Principle of the Method

The synthesis of an ADC using the this compound linker is a two-stage process:

-

Drug-Linker Conjugation: The cytotoxic payload, functionalized with a thiol-reactive group (e.g., maleimide), is first reacted with the thiol group of the this compound linker. This step forms a stable drug-linker intermediate.

-

Antibody-Drug-Linker Conjugation: Following the purification of the drug-linker conjugate, the tert-butyloxycarbonyl (Boc) protecting group on the linker's terminal amine is removed under acidic conditions. The resulting free amine on the drug-linker construct is then covalently coupled to the antibody, typically through the carboxyl groups of glutamic or aspartic acid residues, which have been activated using a carboxyl-to-amine crosslinker.

This sequential approach ensures precise control over the conjugation chemistry and allows for the characterization of the drug-linker intermediate before the final conjugation to the antibody.

Data Presentation

The following tables summarize representative quantitative data for ADCs synthesized using thiol-based conjugation strategies. While specific values for this compound may vary depending on the antibody, payload, and precise conjugation conditions, these tables provide a general overview of expected outcomes.

Table 1: Representative Drug-to-Antibody Ratio (DAR) for Thiol-Conjugated ADCs

| Conjugation Method | Target DAR | Achieved Average DAR | DAR Range | Reference |

| Cysteine-Maleimide | 4 | 3.8 | 0-8 | [1] |

| Thiol-Maleamic Methyl Ester | 4 | 3.9 | 2-6 | [1] |

| Thiol-Disulfide Exchange | 2-4 | 3.5 | 0-6 | [2] |

Table 2: Representative In Vitro Stability of Thiol-Conjugated ADCs

| Linker Type | Incubation Matrix | Time Point (days) | % Payload Remaining | Reference |

| Thiosuccinimide (from Maleimide) | Human Plasma | 7 | ~50-70% | [3] |

| Maleamic Methyl Ester | Human Plasma | 14 | ~96% | [1] |

| Disulfide | Human Plasma | 5 | ~60-80% | [2] |

Experimental Protocols

Protocol 1: Drug-Linker Conjugate Synthesis (Payload-PEG3-NHBoc)

This protocol describes the conjugation of a maleimide-functionalized cytotoxic payload to the this compound linker.

Materials:

-

Maleimide-functionalized cytotoxic payload

-

This compound linker

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide, DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5

-

Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC)

Procedure:

-

Preparation of Reactants:

-

Dissolve the maleimide-functionalized payload in a minimal amount of anhydrous DMF.

-

Dissolve the this compound linker in the reaction buffer. A 1.5 to 3-fold molar excess of the linker over the payload is recommended as a starting point.

-

-

Conjugation Reaction:

-

Slowly add the dissolved payload to the linker solution with gentle stirring.

-

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Purify the drug-linker conjugate using RP-HPLC to remove unreacted payload and linker.

-

Collect and pool the fractions containing the desired product.

-

-

Characterization:

-

Confirm the identity and purity of the Payload-PEG3-NHBoc conjugate by LC-MS analysis.

-

Protocol 2: Boc Deprotection of the Drug-Linker Conjugate

This protocol outlines the removal of the Boc protecting group from the drug-linker conjugate to expose the primary amine.

Materials:

-

Lyophilized Payload-PEG3-NHBoc conjugate

-

Deprotection Solution: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Anhydrous Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Dissolution: Dissolve the Payload-PEG3-NHBoc conjugate in anhydrous DCM.

-

Deprotection Reaction:

-

Add the deprotection solution to the dissolved conjugate.

-

Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.

-

-

Precipitation and Washing:

-

Remove the TFA and DCM under reduced pressure.

-

Add cold diethyl ether to precipitate the deprotected drug-linker conjugate.

-

Centrifuge to pellet the product and discard the supernatant.

-

Wash the pellet with cold diethyl ether and dry under vacuum.

-

-

Characterization: Confirm the complete removal of the Boc group by LC-MS.

Protocol 3: Antibody-Drug Conjugation

This protocol details the conjugation of the deprotected drug-linker to the antibody.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS)

-

Deprotected drug-linker (Payload-PEG3-NH2)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Solution: 1 M Tris buffer, pH 8.0

-

Purification system: Size-exclusion chromatography (SEC)

Procedure:

-

Antibody Preparation:

-

Exchange the antibody into the Activation Buffer using a desalting column.

-

Adjust the antibody concentration to 2-10 mg/mL.

-

-

Antibody Activation:

-